molecular formula C25H29NO2 B583741 RCS-8 4-methoxy isomer CAS No. 1427326-10-0

RCS-8 4-methoxy isomer

Cat. No. B583741
M. Wt: 375.5
InChI Key: NOIUUSTZQAOQAS-UHFFFAOYSA-N
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Description

RCS-8 4-methoxy isomer is a synthetic cannabinoid that has been identified in extracts from herbal synthetic cannabis blends . Chemically, RCS-8 can be described as 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole . The RCS-8 4-methoxy isomer differs from RCS-8 by having a methoxy group at the 4, rather than 2, position of its phenylacetyl group .


Molecular Structure Analysis

The molecular formula of RCS-8 4-methoxy isomer is C25H29NO2 . It has a formula weight of 375.5 . The InChi Code is InChI=1S/C25H29NO2/c1-28-21-13-11-20 (12-14-21)17-25 (27)23-18-26 (24-10-6-5-9-22 (23)24)16-15-19-7-3-2-4-8-19/h5-6,9-14,18-19H,2-4,7-8,15-17H2,1H3 .


Physical And Chemical Properties Analysis

RCS-8 4-methoxy isomer is a crystalline solid . It has a solubility of 30 mg/ml in DMF, 0.33 mg/ml in DMF:PBS (pH 7.2) (1:2), 10 mg/ml in DMSO, and 3 mg/ml in Ethanol . It has a λmax of 213, 247, 305 nm .

Scientific Research Applications

  • Synthesis and Characterization : A study focused on the synthesis of N-alkyl-arylcyclohexylamines, which includes compounds like RCS-8 4-methoxy isomer. These compounds are perceived as ketamine-like dissociative substances and are analyzed for their potential psychoactive effects (Wallach et al., 2016).

  • Metabolic Analysis : Research identifying the urinary metabolites of 3-(4-methoxybenzoyl)-1-pentylindole (RCS-4), a related compound to RCS-8 4-methoxy isomer, helps in understanding its metabolic pathways and potential effects on the body (Kavanagh et al., 2012).

  • Structure-Activity Relationships : A study investigating RCS-4 and its regioisomers, which include RCS-8 4-methoxy isomer, provides insights into the structure-activity relationships of these synthetic cannabinoids at human CB1 and CB2 receptors (Banister et al., 2015).

  • Photochemistry Studies : Research on the photochemical properties of certain cinnamate sunscreens, which are structurally related to RCS-8 4-methoxy isomer, helps understand their photoisomerization and potential applications in photoprotection (Morlière et al., 1982).

  • Chemical Synthesis Techniques : Studies like the synthesis of substituted indenols and indenones using ring-closing metathesis (RCM), where 4-methoxybenzaldehyde derivatives are used, are relevant for understanding the synthesis methodologies that could be applied to RCS-8 4-methoxy isomer (Coyanis et al., 2006).

  • Analytical Characterizations : Another study synthesizes various N-alkyl-arylcyclohexylamines, which are analyzed using different techniques like gas chromatography and mass spectrometry. This research is significant for understanding the analytical methods that can be applied to RCS-8 4-methoxy isomer (Wallach et al., 2016).

properties

IUPAC Name

1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2/c1-28-21-13-11-20(12-14-21)17-25(27)23-18-26(24-10-6-5-9-22(23)24)16-15-19-7-3-2-4-8-19/h5-6,9-14,18-19H,2-4,7-8,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIUUSTZQAOQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201345378
Record name RCS-8 4-Methoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RCS-8 4-methoxy isomer

CAS RN

1427326-10-0
Record name RCS-8 4-Methoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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